3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyrrolidine ring and a difluorobenzoyl group
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have accessible clinical applications in various biological targets .
Mode of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
Thiazolidin-2,4-dione (TZD) analogues mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This is one of the biochemical pathways affected by these compounds.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidin-2,4-dione (tzd) analogues are known to exhibit their antioxidant action by scavenging reactive oxygen species (ros) .
Action Environment
The synthesis of thiazolidine derivatives, which this compound is a part of, has been improved by employing green chemistry, which takes into account environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of 3,4-difluorobenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A simpler analog without the pyrrolidine and difluorobenzoyl groups.
Pyrrolidine-2,5-dione: Lacks the thiazolidine ring but shares the pyrrolidine structure.
3,4-Difluorobenzoyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
3-(1-(3,4-Difluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine and pyrrolidine rings with the difluorobenzoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-10-2-1-8(5-11(10)16)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBXFSHHNDSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.